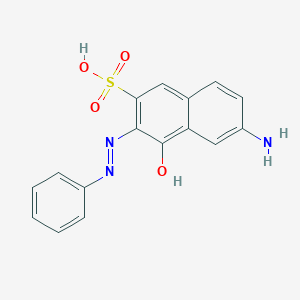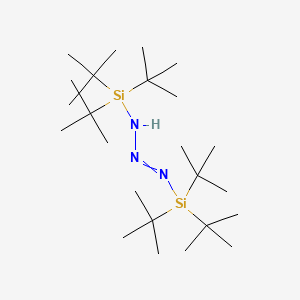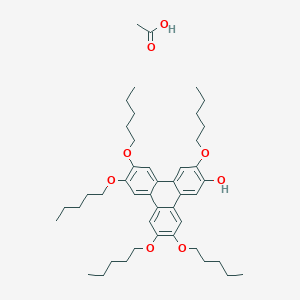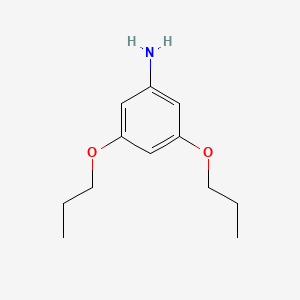
6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid is a complex organic compound with a unique structure that includes an amino group, a sulfonic acid group, and a phenylhydrazinylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid typically involves multiple steps, starting with the preparation of the naphthalene core, followed by the introduction of the amino and sulfonic acid groups, and finally the addition of the phenylhydrazinylidene moiety. Common reagents used in these reactions include hydrazine derivatives, sulfonating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phenylhydrazinylidene moiety.
Substitution: Substitution reactions can occur at the amino or sulfonic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonic acid
- 2-oxo-3-(phenylhydrazinylidene)butanoic acid
Uniqueness
Compared to similar compounds, 6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid is unique due to its specific structural features, such as the presence of both an amino group and a sulfonic acid group on the naphthalene core
Propriétés
Numéro CAS |
88439-61-6 |
|---|---|
Formule moléculaire |
C16H13N3O4S |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
6-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H13N3O4S/c17-11-7-6-10-8-14(24(21,22)23)15(16(20)13(10)9-11)19-18-12-4-2-1-3-5-12/h1-9,20H,17H2,(H,21,22,23) |
Clé InChI |
RKYPMUAWAXIMTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C=C3C=CC(=CC3=C2O)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)

![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)



![6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14385317.png)


![2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide](/img/structure/B14385327.png)
![N,N'-Methylenebis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14385328.png)
![Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate](/img/structure/B14385336.png)
![Diethyl [4-(ethylamino)phenyl]phosphonate](/img/structure/B14385338.png)
